molecular formula C7H6N2O5 B1600893 N,2-Dihydroxy-5-nitrobenzamide CAS No. 61494-42-6

N,2-Dihydroxy-5-nitrobenzamide

Cat. No. B1600893
CAS RN: 61494-42-6
M. Wt: 198.13 g/mol
InChI Key: FYKZWVSSOQBABP-UHFFFAOYSA-N
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Description

N,2-Dihydroxy-5-nitrobenzamide is a chemical compound with the molecular formula C7H6N2O5 . It has a molecular weight of 198.14 . The compound appears as a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The InChI code for N,2-Dihydroxy-5-nitrobenzamide is 1S/C7H6N2O5/c10-6-2-1-4 (9 (13)14)3-5 (6)7 (11)8-12/h1-3,10,12H, (H,8,11) . This indicates the presence of a benzamide group with nitro and hydroxy substituents.


Physical And Chemical Properties Analysis

N,2-Dihydroxy-5-nitrobenzamide is a pale-yellow to yellow-brown solid . The compound should be stored in a refrigerator and it is shipped at room temperature .

Scientific Research Applications

Biochemical Insights and Molecular Dynamics

A study conducted by Brela et al. (2012) investigated the nature of medium strong intra- and intermolecular hydrogen bonding in 2-hydroxy-5-nitrobenzamide in the crystal phase through infrared spectroscopy and Car-Parrinello molecular dynamics simulation. This research is pivotal in understanding the compound's biochemical behavior, particularly focusing on O-H and N-H stretching modes sensitive to hydrogen bonding strength. The calculated spectra, based on harmonic approximation and two-dimensional quantization of proton motion, provided qualitative agreement with experimental observations, contributing significantly to the understanding of nuclear quantum effects in biocatalysis (Brela et al., 2012).

Environmental and Material Science Applications

In the realm of polymer and materials science, o-Nitrobenzyl alcohol derivatives, which share a functional group similarity with N,2-Dihydroxy-5-nitrobenzamide, have seen significant interest. Zhao et al. (2012) highlighted the increasing utilization of o-nitrobenzyl groups in polymer chemistry, particularly for creating photodegradable hydrogels, functionalizing copolymers, and developing photocleavable bioconjugates. This research opens new avenues for using N,2-Dihydroxy-5-nitrobenzamide derivatives in the development of advanced materials and polymers with controllable properties triggered by light exposure (Zhao et al., 2012).

Antitumor and Chemotherapeutic Potential

The nitroreductase prodrug-activating system, involving compounds structurally related to N,2-Dihydroxy-5-nitrobenzamide, has been a focal point of cancer therapy research. Johansson et al. (2003) explored the crystal structures of complexes with inhibitors and dinitrobenzamide prodrugs, shedding light on the mechanisms through which these compounds are activated in the body. Their work provides critical insights into designing more effective prodrugs for cancer treatment, based on the structural and enzymatic understanding of nitroreductase interactions (Johansson et al., 2003).

Environmental Detection and Remediation

Kubendhiran et al. (2017) developed a green reduced graphene oxide/nickel tetraphenyl porphyrin nanocomposite modified electrode for the electrochemical determination of nitrobenzene, an environmental pollutant. This research is crucial for environmental monitoring and remediation efforts, showcasing the potential of N,2-Dihydroxy-5-nitrobenzamide derivatives in constructing advanced sensors for detecting toxic compounds in water sources (Kubendhiran et al., 2017).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and rinsing cautiously with water for several minutes in case of eye contact .

properties

IUPAC Name

N,2-dihydroxy-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O5/c10-6-2-1-4(9(13)14)3-5(6)7(11)8-12/h1-3,10,12H,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKZWVSSOQBABP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30438534
Record name N,2-Dihydroxy-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,2-Dihydroxy-5-nitrobenzamide

CAS RN

61494-42-6
Record name N,2-Dihydroxy-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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